4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID
Overview
Description
4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclohexane ring, an ethyl group, and a furan carboxylic acid moiety
Preparation Methods
The synthesis of 4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chromen ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethyl group: This step may involve alkylation reactions.
Fusion with the cyclohexane ring: This can be done through a Diels-Alder reaction or other cycloaddition reactions.
Attachment of the furan carboxylic acid moiety: This step may involve esterification or other coupling reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Scientific Research Applications
4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signaling cascades, inhibition of enzyme activity, or interaction with cellular components.
Comparison with Similar Compounds
Similar compounds to 4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID include:
- Methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
- 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid
- 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetic acid
These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and applications.
Properties
IUPAC Name |
4-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-3-13-8-17-15-6-4-5-7-16(15)22(25)28-19(17)10-18(13)26-11-14-9-20(21(23)24)27-12(14)2/h8-10H,3-7,11H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJWOLHPBMESOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=C(OC(=C3)C(=O)O)C)OC(=O)C4=C2CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.